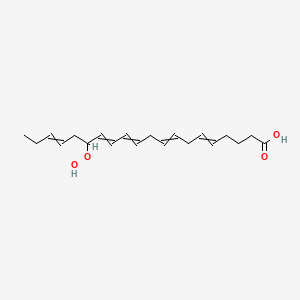
15-Hydroperoxyicosa-5,8,11,13,17-pentaenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-Hydroperoxyicosa-5,8,11,13,17-pentaenoic acid is a hydroperoxyeicosapentaenoic acid, which is a type of eicosanoic acid with an attached hydroperoxyl group and five conjugated double bonds. This compound is significant in various biochemical processes and has been studied for its role in inflammation and other physiological responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
15-Hydroperoxyicosa-5,8,11,13,17-pentaenoic acid can be synthesized through the oxidation of eicosapentaenoic acid using specific oxidizing agents. The reaction typically involves the use of hydroperoxides or other peroxidizing agents under controlled conditions to ensure the selective formation of the hydroperoxy group at the 15th carbon position .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using eicosapentaenoic acid derived from fish oils or other marine sources. The process is optimized to achieve high yields and purity of the desired hydroperoxy compound .
Chemical Reactions Analysis
Types of Reactions
15-Hydroperoxyicosa-5,8,11,13,17-pentaenoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex peroxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroperoxy group to a hydroxyl group, forming hydroxyeicosapentaenoic acids.
Substitution: The hydroperoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, tert-butyl hydroperoxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Hydroxyeicosapentaenoic acids: Formed through reduction reactions.
Peroxides: Formed through further oxidation.
Scientific Research Applications
15-Hydroperoxyicosa-5,8,11,13,17-pentaenoic acid has several scientific research applications:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its role in cellular signaling and inflammation.
Medicine: Studied for its potential therapeutic effects in inflammatory diseases and cardiovascular health.
Industry: Utilized in the production of specialized biochemical reagents and supplements.
Mechanism of Action
The mechanism of action of 15-Hydroperoxyicosa-5,8,11,13,17-pentaenoic acid involves its interaction with cellular membranes and enzymes. It acts as a signaling molecule, modulating the activity of various enzymes involved in inflammation and oxidative stress. The hydroperoxy group plays a crucial role in its biological activity, influencing the formation of other bioactive lipid mediators .
Comparison with Similar Compounds
Similar Compounds
- 15-Hydroperoxyicosa-5,8,11,14,17-pentaenoic acid
- 18-Hydroperoxyicosa-5,8,11,14,17-pentaenoic acid
- 5-Hydroperoxyicosa-6,8,11,14,17-pentaenoic acid
Uniqueness
15-Hydroperoxyicosa-5,8,11,13,17-pentaenoic acid is unique due to its specific hydroperoxy group position and the pattern of conjugated double bonds. This structural uniqueness contributes to its distinct biological activities and makes it a valuable compound for research in inflammation and oxidative stress .
Properties
Molecular Formula |
C20H30O4 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
15-hydroperoxyicosa-5,8,11,13,17-pentaenoic acid |
InChI |
InChI=1S/C20H30O4/c1-2-3-13-16-19(24-23)17-14-11-9-7-5-4-6-8-10-12-15-18-20(21)22/h3-5,8-11,13-14,17,19,23H,2,6-7,12,15-16,18H2,1H3,(H,21,22) |
InChI Key |
FPMFSFWYWZLDKP-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC(C=CC=CCC=CCC=CCCCC(=O)O)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,2-Dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol](/img/structure/B13390953.png)
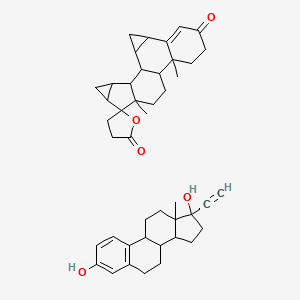

![17-(2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13390965.png)
![2-{2-[(2S)-2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanamido]acetamido}acetic acid](/img/structure/B13390966.png)
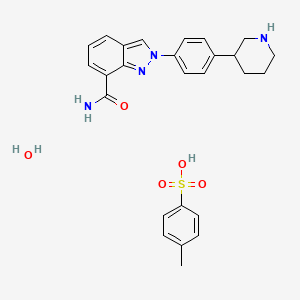
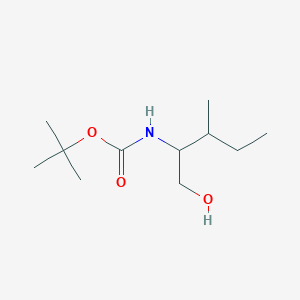
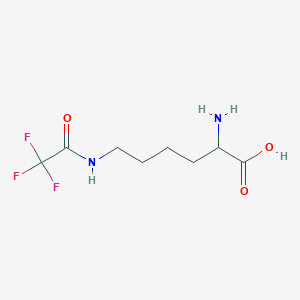
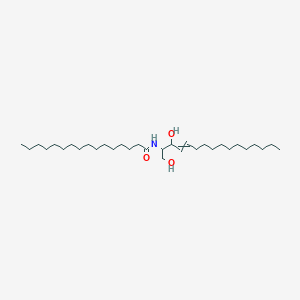
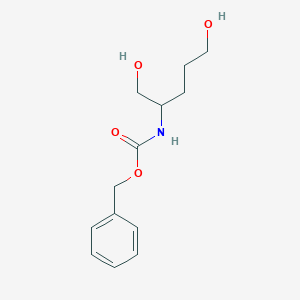
![[5-Acetamido-3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B13391007.png)

![N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13391026.png)
![7-hydroxy-6-methoxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)(2H-3,4,5,6-tetrahydr opyran-2-yl)oxy]chromen-2-one](/img/structure/B13391032.png)
